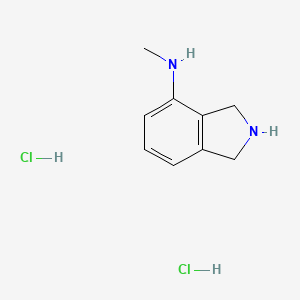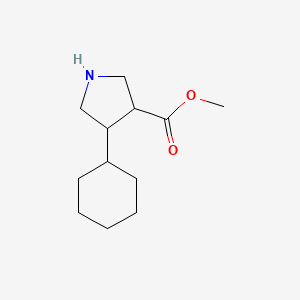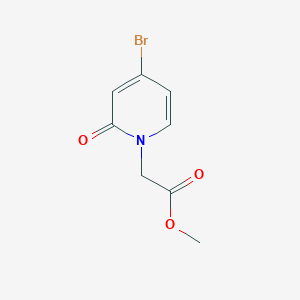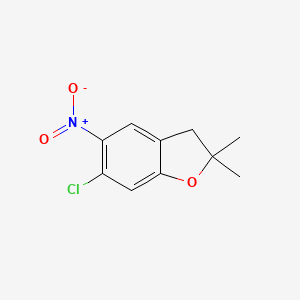
N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride
Übersicht
Beschreibung
N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride: is a chemical compound with the molecular formula C9H14N2·2HCl It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in its structure
Biochemische Analyse
Biochemical Properties
N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, depending on the specific biomolecule involved .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific proteins or enzymes, altering their conformation and activity. This can result in enzyme inhibition or activation, changes in gene expression, and other cellular effects. The exact binding interactions and molecular targets can vary, but they typically involve non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into different metabolites that have distinct biological activities. Additionally, prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects may be observed, where a certain concentration is required to elicit a response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It may interact with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it could be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the compound’s overall biological activity and its effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may be transported by specific transporters or binding proteins, influencing its localization and accumulation. The compound’s distribution can affect its accessibility to target biomolecules and its overall efficacy in biochemical reactions and cellular processes .
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it could localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization can influence the compound’s overall biological activity and its role in cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride typically involves the reaction of isoindoline derivatives with methylating agents. One common method includes the reaction of 2,3-dihydro-1H-isoindol-4-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield N-methyl-2,3-dihydro-1H-isoindoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: N-methyl-2,3-dihydro-1H-isoindoline.
Substitution: Various substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of bioactive molecules with potential therapeutic applications .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting neurological disorders. Its structural features make it a candidate for the design of molecules that can interact with specific receptors in the brain .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications in material science .
Wirkmechanismus
The mechanism of action of N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include neurotransmitter systems in the brain, where the compound can influence signal transduction and neuronal communication .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride
- N,N-Dimethyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride
- 2,3-Dihydro-1H-isoindol-4-amine derivatives
Comparison: N-Methyl-2,3-dihydro-1H-isoindol-4-amine dihydrochloride is unique due to its specific methylation at the nitrogen atom, which can influence its reactivity and binding properties. Compared to other similar compounds, it may exhibit different pharmacological profiles and chemical behaviors, making it a valuable compound for targeted research and applications .
Eigenschaften
IUPAC Name |
N-methyl-2,3-dihydro-1H-isoindol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-10-9-4-2-3-7-5-11-6-8(7)9;;/h2-4,10-11H,5-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLHEGGEWZBFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434939.png)
![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1434940.png)
![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434941.png)

![Cyclopentanemethanol, 1-[(ethylamino)methyl]-](/img/structure/B1434944.png)
![2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1434945.png)


![5,10-dibromo-[2,1,3]benzoxadiazolo[7,6-g][2,1,3]benzoxadiazole](/img/structure/B1434951.png)
